2-Formylcinnamic acid
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Overview
Description
2-Formylcinnamic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of cinnamic acid, characterized by the presence of a formyl group at the second position of the cinnamic acid structure. This compound is known for its light tan color and solid form at room temperature. It has a melting point of 57-59°C and is soluble in solvents such as dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylcinnamic acid can be synthesized through various methods. One common synthetic route involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. Another method involves the use of boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases, and N-methyl-2-pyrrolidinone as a solvent, at reflux temperatures of 180-190°C for 8-12 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Perkin reactions or other condensation reactions that can be efficiently scaled up. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Formylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Carboxycinnamic acid.
Reduction: 2-Hydroxycinnamic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Formylcinnamic acid involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting cell wall synthesis or interfering with metabolic pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
2-Formylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the formyl group.
4-Formylcinnamic acid: A derivative with the formyl group at the fourth position.
2-Carboxycinnamic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the formyl group at the second position, which imparts distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives .
Properties
IUPAC Name |
(E)-3-(2-formylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMNQBNEUJSSL-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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